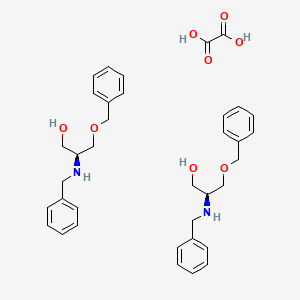
(2S)-2-(benzylamino)-3-benzyloxy-propan-1-ol;hemi(oxalic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(benzylamino)-3-benzyloxy-propan-1-ol;hemi(oxalic acid) is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of benzylamino and benzyloxy groups attached to a propanol backbone, with oxalic acid forming a hemi salt. Its stereochemistry is denoted by the (2S) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(benzylamino)-3-benzyloxy-propan-1-ol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of benzylamine with an appropriate epoxide to form the benzylamino intermediate. This intermediate is then reacted with benzyl alcohol under specific conditions to introduce the benzyloxy group. The final step involves the formation of the hemi salt with oxalic acid, which is achieved by reacting the synthesized compound with oxalic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(benzylamino)-3-benzyloxy-propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzylamino and benzyloxy groups can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(2S)-2-(benzylamino)-3-benzyloxy-propan-1-ol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(benzylamino)-3-benzyloxy-propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the benzyloxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(benzylamino)-3-hydroxy-propan-1-ol: Similar structure but lacks the benzyloxy group.
(2S)-2-(benzylamino)-3-methoxy-propan-1-ol: Contains a methoxy group instead of a benzyloxy group.
(2S)-2-(benzylamino)-3-ethoxy-propan-1-ol: Contains an ethoxy group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in (2S)-2-(benzylamino)-3-benzyloxy-propan-1-ol imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for various applications in research and industry.
Properties
Molecular Formula |
C36H44N2O8 |
|---|---|
Molecular Weight |
632.7 g/mol |
IUPAC Name |
(2S)-2-(benzylamino)-3-phenylmethoxypropan-1-ol;oxalic acid |
InChI |
InChI=1S/2C17H21NO2.C2H2O4/c2*19-12-17(18-11-15-7-3-1-4-8-15)14-20-13-16-9-5-2-6-10-16;3-1(4)2(5)6/h2*1-10,17-19H,11-14H2;(H,3,4)(H,5,6)/t2*17-;/m00./s1 |
InChI Key |
WNBMFXKZZAADEP-OOZXSOIMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H](CO)COCC2=CC=CC=C2.C1=CC=C(C=C1)CN[C@@H](CO)COCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CO)COCC2=CC=CC=C2.C1=CC=C(C=C1)CNC(CO)COCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 5-chlorospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13904790.png)
![1-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]-4-methyl-piperazine](/img/structure/B13904805.png)
![1,1-Dimethylethyl N-(5-methoxypyrazolo[1,5-a]pyridin-3-yl)carbamate](/img/structure/B13904810.png)
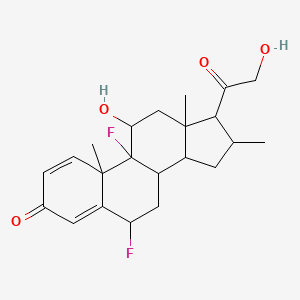
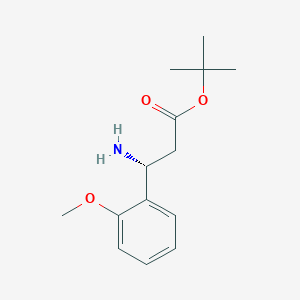
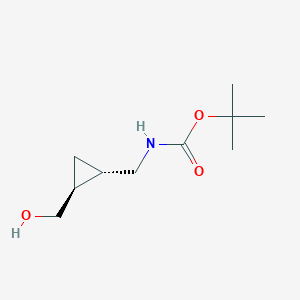
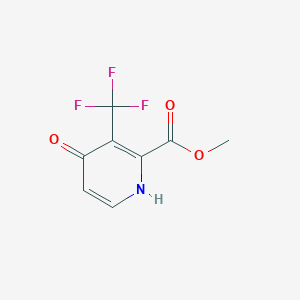
![7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B13904833.png)
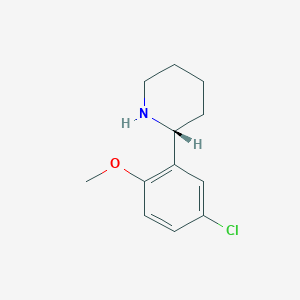
![2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-3-(1H-imidazol-2-yl)-1,8-naphthyridin-4-one](/img/structure/B13904842.png)

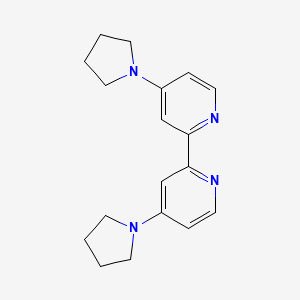
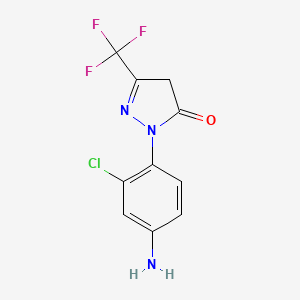
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13904856.png)
